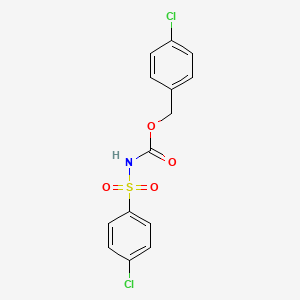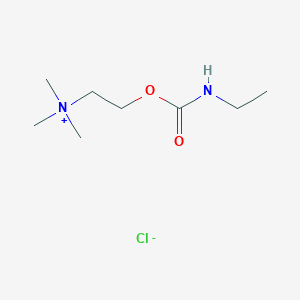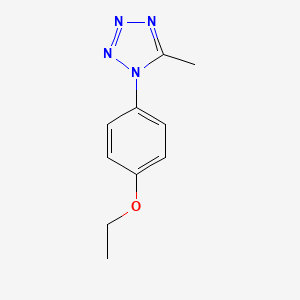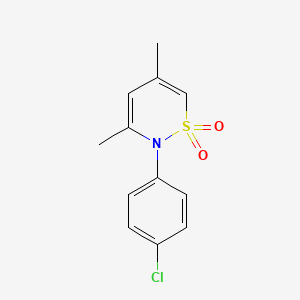
2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide: is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazine ring with a chlorine-substituted phenyl group and two methyl groups, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 3,5-dimethyl-2-aminothiophenol in the presence of an oxidizing agent to form the thiazine ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazine ring or the substituents.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide: can be compared with other thiazine derivatives, such as:
- 2H-1,2-Thiazine, 2-(4-fluorophenyl)-3,5-dimethyl-, 1,1-dioxide
- 2H-1,2-Thiazine, 2-(4-bromophenyl)-3,5-dimethyl-, 1,1-dioxide
- 2H-1,2-Thiazine, 2-(4-methylphenyl)-3,5-dimethyl-, 1,1-dioxide
These compounds share similar structures but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of substituents in This compound makes it particularly interesting for specific applications.
Properties
CAS No. |
63673-40-5 |
|---|---|
Molecular Formula |
C12H12ClNO2S |
Molecular Weight |
269.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethylthiazine 1,1-dioxide |
InChI |
InChI=1S/C12H12ClNO2S/c1-9-7-10(2)14(17(15,16)8-9)12-5-3-11(13)4-6-12/h3-8H,1-2H3 |
InChI Key |
SBQZWOKOVCSEEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS(=O)(=O)N1C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






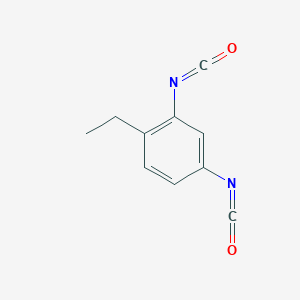
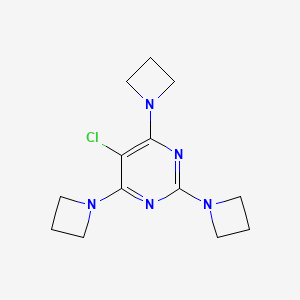

![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)

